molecular formula C13H9N3O2 B2710573 1-[4-(2-furyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde CAS No. 685109-20-0

1-[4-(2-furyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde

Cat. No. B2710573
CAS RN: 685109-20-0
M. Wt: 239.234
InChI Key: IOSXYJXHRLBSBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The molecule “1-[4-(2-furyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde” contains a total of 29 bonds. There are 20 non-H bonds, 17 multiple bonds, 3 rotatable bonds, 1 double bond, 16 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 1 aldehyde (aromatic), 1 Pyrrole, 1 Furane, and 1 Pyrimidine .


Synthesis Analysis

While there isn’t specific information available on the synthesis of “1-[4-(2-furyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde”, there are related studies on the synthesis of compounds with similar structures. For instance, a series of new hybrid molecules containing 2-furyl and partially saturated pyridine fragments was obtained based on the reaction of cyanothioacetamide with furfural and 1,3-dicarbonyl compounds .


Molecular Structure Analysis

The molecular structure of “1-[4-(2-furyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde” is complex, with a total of 29 bonds. It includes 20 non-H bonds, 17 multiple bonds, 3 rotatable bonds, 1 double bond, 16 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 1 aldehyde (aromatic), 1 Pyrrole, 1 Furane, and 1 Pyrimidine .

Scientific Research Applications

Synthesis and Structural Characterization

1-[4-(2-furyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde belongs to a class of compounds that have been extensively studied for their synthetic routes and structural characteristics. Research has demonstrated various methods for preparing substituted furans and pyrroles, which are critical synthons in chemical synthesis due to their presence in natural products, pharmaceutical agents, and materials. For instance, the addition/oxidative rearrangement of 3-furfurals and 3-furyl imines has been introduced as a new approach to synthesize these heterocycles, providing a novel route to 2-substituted 3-formyl pyrroles through oxidative rearrangement conditions (Kelly, Kerrigan, & Walsh, 2008). This method emphasizes the significance of structural modifications and the introduction of functional groups for the development of new materials and active pharmaceutical ingredients.

Molecular Interactions and Complex Formation

The interaction of such compounds with other molecules and the formation of complex structures have been a subject of interest. For example, the synthesis and spectral studies of copper (II) and manganese (II) complexes using derivatives of 2-furyl(pyridine-2-carbo)iminohydrazone showcase the compounds' ability to form coordination complexes with metal ions. These complexes have been characterized for their magnetic and antimicrobial properties, suggesting potential applications in material science and bioactive molecule development (Singh & Singh, 2013).

Applications in Polymerization and Material Science

Another fascinating application is in the field of polymer science, where derivatives of pyrrole-2-carbaldehyde have been utilized as initiators in atom transfer radical polymerization (ATRP). This polymerization technique is instrumental in creating polymers with defined structures and functionalities. The use of 2-pyridinecarbaldehyde imines as alternatives to bipyridines in ATRP, in conjunction with copper(I) bromides, highlights the versatility of these compounds in synthesizing polymers with specific properties (Haddleton, Jasieczek, Hannon, & Shooter, 1997).

Future Directions

The future directions for “1-[4-(2-furyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde” could involve further exploration of its synthesis, chemical reactions, and potential applications. Given the interest in compounds with similar structures, it’s possible that this compound could also have interesting properties worth investigating .

properties

IUPAC Name

1-[4-(furan-2-yl)pyrimidin-2-yl]pyrrole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2/c17-9-10-3-1-7-16(10)13-14-6-5-11(15-13)12-4-2-8-18-12/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOSXYJXHRLBSBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C=O)C2=NC=CC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601332220
Record name 1-[4-(furan-2-yl)pyrimidin-2-yl]pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601332220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818897
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-[4-(2-furyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde

CAS RN

685109-20-0
Record name 1-[4-(furan-2-yl)pyrimidin-2-yl]pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601332220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.